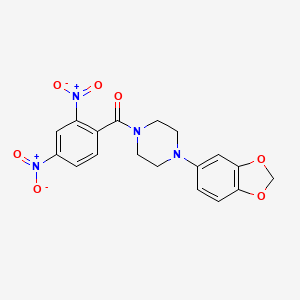

1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine, also known as BDNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. BDNP is a piperazine derivative that contains a benzodioxole ring and a dinitrobenzoyl moiety.

Applications De Recherche Scientifique

1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been studied for its potential applications in various fields of science. In medicine, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of the disease. In agriculture, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been shown to have insecticidal properties against various pests, including mosquitoes and fruit flies. 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has also been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In environmental science, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been studied as a potential pollutant indicator due to its persistence in the environment and its ability to accumulate in organisms.

Mécanisme D'action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine varies depending on its application. In cancer cells, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade and disrupting the mitochondrial membrane potential. In Alzheimer's disease, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine inhibits the aggregation of beta-amyloid peptides by binding to their hydrophobic domains and preventing their self-assembly into toxic oligomers. In insects, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine acts as a neurotoxin by binding to the nicotinic acetylcholine receptors and disrupting the synaptic transmission. In plants, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine inhibits the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids.

Biochemical and Physiological Effects

1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects depending on its concentration and exposure time. In cancer cells, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine induces DNA damage and cell cycle arrest by activating the p53 pathway. In Alzheimer's disease, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine reduces the production of reactive oxygen species and prevents the oxidative stress-induced damage to neurons. In insects, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine causes paralysis and death by disrupting the neuromuscular junction and inhibiting the acetylcholinesterase activity. In plants, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine inhibits the biosynthesis of branched-chain amino acids and causes stunted growth and chlorosis.

Avantages Et Limitations Des Expériences En Laboratoire

1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine can also be easily synthesized using standard laboratory equipment and reagents. However, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has some limitations for lab experiments, including its potential toxicity and environmental persistence. 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine should be handled with care and disposed of properly to avoid contamination of the environment.

Orientations Futures

There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine. In medicine, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine could be further studied for its potential applications in cancer therapy and neuroprotection. In agriculture, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine could be further studied for its potential applications in pest control and weed management. In environmental science, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine could be further studied for its potential applications in pollution monitoring and remediation. Additionally, the mechanism of action of 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine could be further elucidated using molecular modeling and structural biology techniques.

Méthodes De Synthèse

1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine can be synthesized using a multistep procedure that involves the reaction of piperazine with 1,3-benzodioxole-5-carboxylic acid and 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine. The yield of 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine varies depending on the reaction conditions, but it can be optimized by adjusting the reaction time, temperature, and reagent ratios.

Propriétés

IUPAC Name |

[4-(1,3-benzodioxol-5-yl)piperazin-1-yl]-(2,4-dinitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O7/c23-18(14-3-1-13(21(24)25)9-15(14)22(26)27)20-7-5-19(6-8-20)12-2-4-16-17(10-12)29-11-28-16/h1-4,9-10H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJHZMHDPMYTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC3=C(C=C2)OCO3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-(2,4-dinitrophenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5152481.png)

![2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B5152489.png)

![4-[3-(2,5-dichlorophenoxy)propyl]morpholine](/img/structure/B5152493.png)

![7-benzoyl-3-phenyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152498.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5152501.png)

![N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide](/img/structure/B5152537.png)

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5152543.png)

![methyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B5152549.png)

![diethyl 5',5',9'-trimethyl-6'-propionyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B5152555.png)

![1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine](/img/structure/B5152563.png)

![3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5152576.png)

![1-benzyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5152584.png)

![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152594.png)